molecular formula C7H2Cl3F3 B1314521 1,3,5-Trichloro-2-(trifluoromethyl)benzene CAS No. 567-59-9

1,3,5-Trichloro-2-(trifluoromethyl)benzene

Cat. No. B1314521
CAS RN: 567-59-9
M. Wt: 249.4 g/mol
InChI Key: LNDDENGASVDXCV-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a chemical compound . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene involves several steps. In one study, triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield . Another study reported the synthesis of new energetic fully-substituted polynitrobenzene derivatives via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trichloro-2-(trifluoromethyl)benzene is derived from benzene, with three chlorine atoms and a trifluoromethyl group attached to the benzene ring .


Chemical Reactions Analysis

1,3,5-Trichloro-2-(trifluoromethyl)benzene can undergo various chemical reactions. For instance, it has been used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines . Another study reported its reaction with methyl lithium .


Physical And Chemical Properties Analysis

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a liquid at room temperature. It has a boiling point of 120 °C/750 mmHg and a density of 1.514 g/mL at 25 °C .

Scientific Research Applications

Surface Covalent Organic Frameworks

The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride can lead to the formation of a novel covalent organic framework (COF) on an Au(111) surface. This process involves polyester condensation and creates hexagonal cavities of approximately 2 nm size, as characterized by STM and XPS techniques (Marele et al., 2012).

Catalyst for Synthesis of Organic Compounds

1,3,5-Tris(hydrogensulfato) benzene, prepared through a reaction involving phloroglucinol and chlorosulfonic acid, serves as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology offers advantages like excellent yields, simple procedure, and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Molecular Structure Studies

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations. This research provides detailed insights into the geometric parameters of the compound, contributing significantly to our understanding of its structural characteristics (Kolesnikova et al., 2014).

CO Source in Carbonylation Reactions

Benzene-1,3,5-triyl triformate (TFBen), synthesized from phloroglucinol, has been identified as a potent, efficient, and non-reacting CO source for use in carbonylation reactions. This discovery offers new avenues for synthetic applications in this area of chemistry (Jiang et al., 2016).

Spectroscopic and Structural Characterization

2,4,6-Tris(trifluoromethyl)phenyllithium, formed from the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium, has been characterized by single-crystal X-ray analysis and NMR methods. This study offers insights into the molecular structure and the stabilization mechanisms of the resulting compound (Stalke & Whitmire, 1990).

properties

IUPAC Name

1,3,5-trichloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDDENGASVDXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548395
Record name 1,3,5-Trichloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trichloro-2-(trifluoromethyl)benzene

CAS RN

567-59-9
Record name 1,3,5-Trichloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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